molecular formula C18H16N4O2 B12880751 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide CAS No. 920513-35-5

3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide

Katalognummer: B12880751
CAS-Nummer: 920513-35-5
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: VVKYQLGFORGGEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide is a complex organic compound that features both isoquinoline and benzamide moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with benzamide under specific conditions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives that can be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amines.

Wissenschaftliche Forschungsanwendungen

3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide apart is its unique combination of isoquinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

920513-35-5

Molekularformel

C18H16N4O2

Molekulargewicht

320.3 g/mol

IUPAC-Name

3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide

InChI

InChI=1S/C18H16N4O2/c19-18(24)13-2-1-3-15(9-13)21-11-17(23)22-16-5-4-14-10-20-7-6-12(14)8-16/h1-10,21H,11H2,(H2,19,24)(H,22,23)

InChI-Schlüssel

VVKYQLGFORGGEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.